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Compound of Interest

Compound Name: 2-Bromo-4,5-difluoroanisole

Cat. No.: B1333715 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4,5-
difluoroanisole (CAS No: 202865-58-5). Due to the limited availability of public experimental

spectra for this specific compound, this document presents a combination of experimental data

for a closely related isomer and predicted spectroscopic data based on established principles

of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared

(IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are

also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties
IUPAC Name: 1-Bromo-4,5-difluoro-2-methoxybenzene

Molecular Formula: C₇H₅BrF₂O

Molecular Weight: 223.02 g/mol

Structure: Chemical structure of 2-Bromo-4,5-difluoroanisole

Spectroscopic Data
The following tables summarize the predicted and analogous experimental spectroscopic data

for 2-Bromo-4,5-difluoroanisole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.35 dd
J(H,F) ≈ 8.5,

J(H,F) ≈ 6.0
1H H-6

~7.05 dd
J(H,F) ≈ 9.0,

J(H,H) ≈ 2.0
1H H-3

~3.90 s - 3H -OCH₃

Note: The chemical shifts and coupling constants are approximate and based on theoretical

calculations and analysis of similar structures. The aromatic protons will exhibit complex

splitting patterns due to coupling with both fluorine atoms and each other.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~150 (dd, J ≈ 245, 10 Hz) C-4

~148 (dd, J ≈ 250, 12 Hz) C-5

~147 (d, J ≈ 5 Hz) C-2

~120 (d, J ≈ 20 Hz) C-6

~115 (d, J ≈ 25 Hz) C-3

~105 (d, J ≈ 3 Hz) C-1

~56 -OCH₃

Note: The chemical shifts are approximate. The carbons directly bonded to fluorine (C-4, C-5)

will show large coupling constants. Other carbons in the aromatic ring will also exhibit smaller
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couplings to the fluorine atoms.

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity (%) Assignment

222/224 ~98/~100 [M]⁺ (containing ⁷⁹Br/⁸¹Br)

207/209 ~40/~40 [M-CH₃]⁺

179/181 ~20/~20 [M-CH₃-CO]⁺

128 ~30 [M-Br-CH₃]⁺

99 ~15 [C₆H₂F₂]⁺

Note: The presence of bromine will result in characteristic isotopic peaks (M and M+2) of nearly

equal intensity.

Infrared (IR) Spectroscopy
Due to the lack of a publicly available experimental IR spectrum for 2-Bromo-4,5-
difluoroanisole, the spectrum for a closely related isomer, 2-Bromo-4,6-difluoroanisole, is

provided as a reference. The key vibrational modes are expected to be similar.

Table 4: Key IR Absorptions for 2-Bromo-4,6-difluoroanisole (ATR-IR)[1]
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (methyl)

1600-1450 Strong C=C stretching (aromatic ring)

1250-1200 Strong C-O-C asymmetric stretching

1100-1000 Strong C-F stretching

~1020 Strong C-O-C symmetric stretching

800-700 Strong C-Br stretching

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

Sample Preparation: Dissolve approximately 5-25 mg of 2-Bromo-4,5-difluoroanisole in

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is free of

particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into

a clean 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2

seconds.

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to

simplify the spectrum to single lines for each carbon. A larger number of scans will be

required due to the lower natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[2]

Procedure:

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if

using a GC-MS, or directly via a probe for a solid sample) into the ion source of the mass

spectrometer.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV). This will cause the molecule to lose an electron, forming a molecular ion ([M]⁺), and

also induce fragmentation.[2][3]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak confirms the molecular weight, and the fragmentation pattern provides

structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The data is usually collected over the mid-IR range (4000-400 cm⁻¹).

Data Analysis:

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber

(cm⁻¹).
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Identify the characteristic absorption bands corresponding to the different functional

groups present in the molecule by comparing the peak positions to correlation charts.

Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a small organic molecule like 2-Bromo-4,5-difluoroanisole.

Workflow for Spectroscopic Analysis of 2-Bromo-4,5-difluoroanisole
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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